Structural and Mechanistic Profiling of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride
Structural and Mechanistic Profiling of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride
As drug development increasingly relies on complex heterocyclic building blocks and highly specific biomarker derivatization, understanding the precise chemical nature of these intermediates becomes paramount. 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride (CAS: 1461706-39-7) is a highly specialized six-membered heterocyclic compound. It serves as a critical intermediate in pharmaceutical synthesis and a definitive structural marker in the analytical detection of homocysteine.
This technical guide deconstructs the structural anatomy, thermodynamic formation mechanisms, and self-validating synthesis protocols of this compound, providing researchers with a comprehensive framework for its application.
Structural Anatomy and Physicochemical Profile
The core of the molecule is a 1,3-thiazinane ring—a saturated six-membered heterocycle containing sulfur at position 1 and nitrogen at position 3 [1]. Unlike its five-membered thiazolidine counterpart (derived from cysteine), the thiazinane ring is derived from the condensation of homocysteine with an aldehyde [2].
The specific substituents dictate its chemical behavior:
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Position 2 (Ethyl Group): Derived from the aliphatic chain of propanal (propionaldehyde). This group increases the lipophilicity of the molecule and provides steric shielding to the adjacent heteroatoms.
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Position 4 (Carboxylic Acid): Retained from the native homocysteine backbone, providing a functional handle for peptide coupling or esterification.
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Hydrochloride Salt: The secondary amine at position 3 is highly basic. Conversion to the hydrochloride salt stabilizes the amine against oxidative degradation and significantly enhances aqueous solubility.
Core structural components and substituent topology of the target compound.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride |
| CAS Registry Number | 1461706-39-7 |
| Molecular Formula | C₇H₁₃NO₂S · HCl |
| Molecular Weight (Salt) | 211.71 g/mol |
| Molecular Weight (Free Base) | 175.25 g/mol |
| Ring System | Saturated 1,3-thiazinane |
| Stereocenters | C2 and C4 (yielding diastereomeric mixtures unless stereocontrolled) |
(Base structural parameters derived from 1 [3] and2[4]).
Mechanistic Chemistry: The Homocysteine-Aldehyde Condensation
The synthesis of 2-Ethyl-1,3-thiazinane-4-carboxylic acid relies on a biomimetic condensation between L-homocysteine and propanal . This is a specific variation of the classic Pictet-Spengler or thiazolidine-forming reaction, adapted for a six-membered ring [5].
Causality of Ring Size and Basicity
When aldehydes react with aminothiols, the chain length of the aminothiol dictates the ring size. Cysteine (which has one methylene bridge) forms a 5-membered thiazolidine ring. Homocysteine (which has two methylene bridges) forms a 6-membered thiazinane ring.
Crucially, as demonstrated in fluorophore-based homocysteine detection studies, thiazinane-4-carboxylic acids are significantly more basic than their thiazolidine counterparts [6]. The six-membered ring reduces steric strain and orbital overlap constraints, allowing the lone pair on the nitrogen to be more available for protonation. This higher basicity is exactly why the compound is isolated as a stable hydrochloride salt—the amine readily accepts a proton at physiological and slightly acidic pH levels.
Mechanistic pathway for the synthesis of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride.
Experimental Workflow: Self-Validating Synthesis Protocol
To ensure high yield and prevent the oxidative dimerization of homocysteine into homocystine, the following protocol integrates strict environmental controls and in-line validation steps.
Phase 1: Condensation and Cyclization
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Buffer Preparation: Prepare a 0.1 M sodium acetate buffer and adjust to pH 5.5.
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Causality: A pH of 5.5 is the thermodynamic sweet spot. It is acidic enough to activate the carbonyl carbon of propanal for nucleophilic attack, but basic enough to ensure the thiol group of homocysteine remains sufficiently nucleophilic [6].
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Reagent Solubilization: Dissolve 10 mmol of L-homocysteine in 50 mL of the buffer under a continuous Argon stream.
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Causality: Argon displacement is critical. Homocysteine rapidly oxidizes to homocystine in the presence of dissolved oxygen, which would completely halt the cyclization.
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Aldehyde Addition: Cool the reaction vessel to 4°C. Add 12 mmol (1.2 equivalents) of propanal dropwise over 15 minutes.
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Causality: Propanal is highly volatile (boiling point ~48°C). Cooling prevents evaporative loss and controls the exothermic Schiff base formation, minimizing side reactions.
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Maturation: Allow the reaction to warm to room temperature and stir for 18 hours.
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Validation Checkpoint (In-line): Extract a 10 µL aliquot and spot on a TLC plate (Ninhydrin stain). The disappearance of the primary amine (homocysteine) and the appearance of a secondary amine (thiazinane) confirms cyclization progress.
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Phase 2: Isolation and Salt Formation
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Lyophilization: Flash-freeze the reaction mixture and lyophilize to remove water and unreacted volatile propanal.
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Extraction: Triturate the resulting white powder with 30 mL of anhydrous ethanol to selectively dissolve the free base thiazinane, leaving inorganic buffer salts behind. Filter the suspension.
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Hydrochloride Precipitation: Cool the ethanol filtrate to 0°C. Slowly bubble anhydrous HCl gas into the solution (or add 1.0 M HCl in diethyl ether) until the pH drops to ~2.0.
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Causality: The highly basic secondary amine of the thiazinane ring rapidly protonates, drastically reducing its solubility in the organic solvent and causing the target hydrochloride salt to precipitate as a pristine white solid.
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Collection: Filter the precipitate under vacuum, wash with cold diethyl ether, and dry in a vacuum desiccator over P₂O₅.
Analytical Validation Standards
To confirm the structural integrity of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride, the following analytical signatures must be verified:
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Mass Spectrometry (ESI-MS): In positive ion mode, the free base should yield an [M+H]+ peak at m/z 176.07 . The absence of an m/z 269 peak confirms that no homocystine (oxidized dimer) is present.
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¹H-NMR (D₂O, 400 MHz):
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A distinct triplet around 0.9 ppm confirms the methyl group of the ethyl substituent.
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A multiplet around 1.6-1.8 ppm corresponds to the methylene protons of the ethyl group.
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The methine proton at C2 (sandwiched between S and N) will appear strongly deshielded, typically around 4.2 - 4.5 ppm , confirming the closure of the 1,3-thiazinane ring.
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Applications in Diagnostics and Therapeutics
Biomarker Derivatization
Elevated plasma homocysteine (hyperhomocysteinemia) is a severe independent risk factor for cardiovascular disease and neurotoxicity [6]. Because homocysteine is difficult to detect directly due to its structural similarity to cysteine, researchers utilize aldehyde-bearing fluorophores to selectively trap homocysteine. The formation of the thiazinane ring (as opposed to a thiazolidine ring) triggers a specific photoinduced electron transfer (PET) inhibition, causing a massive fluorescence enhancement[7]. Understanding the kinetics of 2-ethyl-1,3-thiazinane-4-carboxylic acid formation provides the baseline kinetic data required to design these advanced diagnostic probes.
Pharmaceutical Building Blocks
The 1,3-thiazinane scaffold is increasingly utilized in the design of novel antimicrobial and antiviral agents. The carboxylic acid at position 4 allows for easy peptide coupling, enabling the incorporation of this rigid, sulfur-containing heterocycle into peptidomimetic drugs to enhance proteolytic stability and alter pharmacokinetic profiles.
References
- MDPI.
- Royal Society of Chemistry. "Differences in heterocycle basicity distinguish homocysteine from cysteine using aldehyde-bearing fluorophores.
- National Center for Biotechnology Information. "(4S)-1,3-thiazinane-4-carboxylic acid.
- BidePharm. "2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride (CAS: 1461706-39-7).
- National Institutes of Health. "Differences in heterocycle basicity distinguish homocysteine from cysteine using aldehyde-bearing fluorophores - PMC." NIH PubMed Central,
- National Institutes of Health. "Fluorescein Tri-Aldehyde Promotes the Selective Detection of Homocysteine - PMC." NIH PubMed Central,
- Hong Kong University of Science and Technology. "Discriminatory Detection of Cysteine and Homocysteine Based on Dialdehyde-Functionalized Aggregation-Induced Emission Fluorophores." HKUST Institutional Repository,
